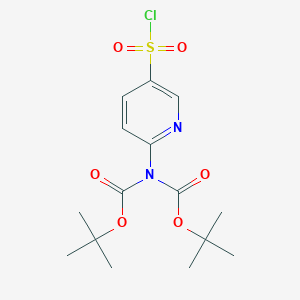
tert-Butyl (tert-butoxycarbonyl)(5-(chlorosulfonyl)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorosulfonyl group and an imidodicarbonate moiety. The presence of tert-butyl groups adds to its steric hindrance, making it an interesting subject for chemical studies.
准备方法
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chlorosulfonyl group. The imidodicarbonate moiety is then attached through a series of condensation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit the function of target molecules.
相似化合物的比较
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate can be compared with other similar compounds such as:
1,3-Bis(1,1-dimethylethyl)benzene: This compound lacks the chlorosulfonyl and imidodicarbonate groups, making it less reactive.
2,5-Bis(1,1-dimethylethyl)phenol: This compound has a phenol group instead of a pyridine ring, leading to different chemical properties and reactivity. The uniqueness of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate lies in its combination of functional groups, which confer specific reactivity and applications.
属性
分子式 |
C15H21ClN2O6S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O6S/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)25(16,21)22/h7-9H,1-6H3 |
InChI 键 |
CPPVGPOOEISWGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


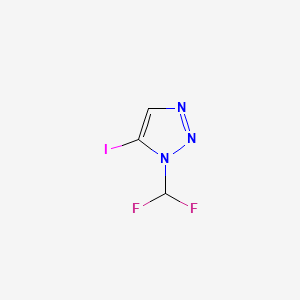
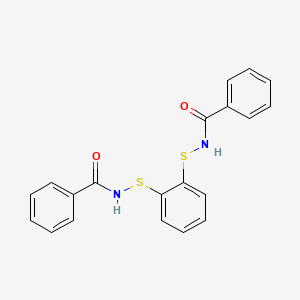
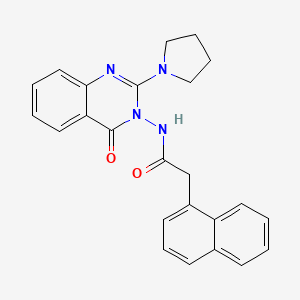
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
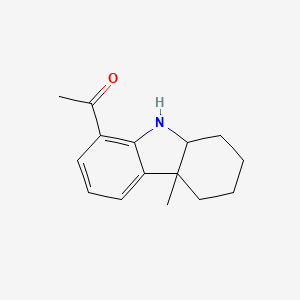

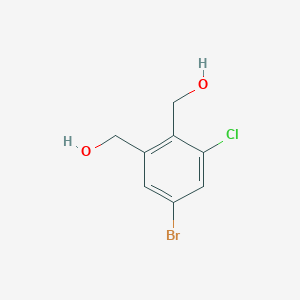
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
